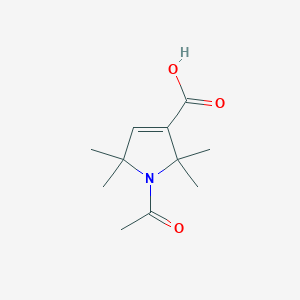

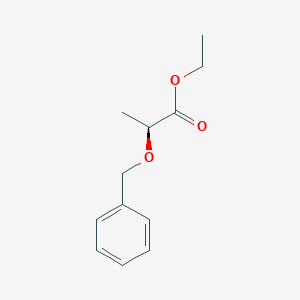

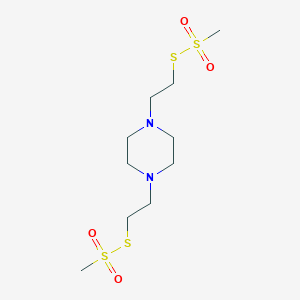

![molecular formula C13H16ClNO3 B016089 N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺 CAS No. 153153-59-4](/img/structure/B16089.png)

N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related naphthalene compounds often involves complex chemical reactions, including condensation, acylation, and selective functionalization. For example, the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, showcases the intricacies involved in constructing such molecules, highlighting the importance of the naphthalene ring's orientation and substituents for its activity and stability (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the planarity of the naphthalene ring and the orientation of substituents, which significantly influence their chemical properties and interactions. For instance, the crystallographically independent molecules of a related compound demonstrate how the methoxy substituent and the amide groups' orientation impact the compound's overall conformation and potential intermolecular interactions (Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including acylation and substitution, which can modify their chemical properties significantly. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds suggests a versatile reactivity pattern that could be relevant for the synthesis and modification of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide (Agarwal & Mital, 1976).

科学研究应用

人结肠运动的调节

巴尔杜等人(1998年)的研究探讨了β3-肾上腺素受体激动剂对人结肠运动的调节,包括与N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺结构相关的化合物。这些激动剂,包括SR 59119A和SR 59104A,被发现显著降低了离体人结肠组织的自发收缩幅度,表明通过β3-肾上腺素受体调节可能在治疗胃肠道疾病中发挥潜在作用Bardou et al., 1998。

溶解作用和碳阳离子中间体

Kudavalli和More O'Ferrall(2010年)对相关四氢萘烯底物的溶解作用研究揭示了涉及碳阳离子中间体的反应机制的见解。这项研究有助于理解N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺在各种溶剂中的化学行为和潜在反应性,这对其在合成有机化学中的应用至关重要Kudavalli & More O'Ferrall, 2010。

褪黑激素类似物和晶体学

Tinant等人(1994年)对N-[2-(7-甲氧基-1-萘基)乙基]乙酰胺进行的研究,这是一种与N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺结构相关的有效褪黑激素类似物,通过晶体学分析提供了对分子构象的见解。了解这类化合物的构象稳定性和分子相互作用对于它们在设计褪黑激素受体激动剂中的应用至关重要Tinant et al., 1994。

抗血管生成活性

李等人(2005年)确定了N-羟基-2-(萘烯-2-基硫基)-乙酰胺,这是一种与N-[(1R,2R)-1,2,3,4-四氢-1-羟基-7-甲氧基-2-萘基]氯乙酰胺结构相似的化合物,作为氨基肽酶N的有效抑制剂,表现出显著的抗血管生成活性。这一发现突显了这类化合物在通过抑制肿瘤血管生成来治疗癌症中的潜在治疗应用Lee et al., 2005。

属性

IUPAC Name |

2-chloro-N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFNBSBMXHMADM-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]([C@@H]2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

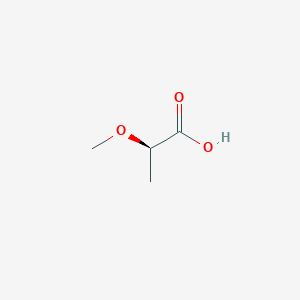

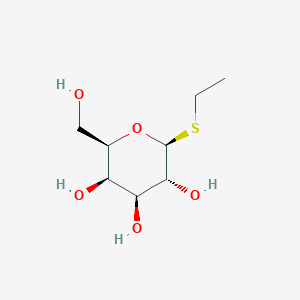

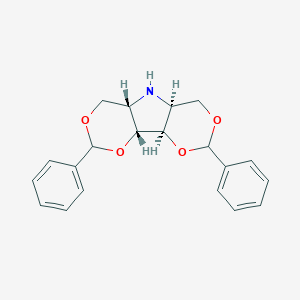

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

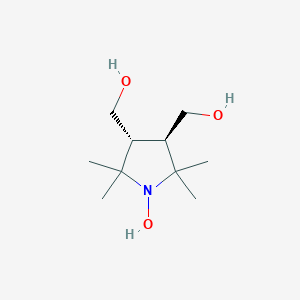

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)